3-(3-Pyridinyloxy)piperidine hydrochloride
Overview
Description
“3-(3-Pyridinyloxy)piperidine hydrochloride” is a chemical compound with the empirical formula C10H14N2O . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The construction of the piperidine ring via [3+3] cycloaddition method has been utilized on many occasions and considered one of the most vital strategies for the synthesis of piperidine derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-Pyridinyloxy)piperidine hydrochloride” can be represented by the SMILES stringC1CNCC(C1)Oc2cccnc2
. The InChI key for this compound is GHJPZQCAVQYABA-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry, was proposed by Smaliy et al. (2011), highlighting a simpler process for producing this compound in large quantities, which could be relevant for derivatives like 3-(3-Pyridinyloxy)piperidine hydrochloride (Smaliy et al., 2011).
Kovačková et al. (2011) explored the synthesis of piperidine nucleoside analogs, assessing various methods for attaching nucleobases to the piperidine structure. Although the study focused on piperidine and hydroxypiperidine analogs, it provides a foundation for understanding the chemical versatility and potential biological applications of piperidine derivatives (Kovačková et al., 2011).
Pharmacological Applications
- Antiplatelet activities of newly synthesized derivatives of piperlongumine, a pyridone alkaloid, were investigated by Park et al. (2008). This study is relevant for understanding the potential pharmacological applications of piperidine derivatives in treating conditions related to platelet aggregation (Park et al., 2008).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine being a privileged scaffold plays a crucial role in leading drug development and new piperidine derivatives for future drug molecules with high potential are therefore still being searched .
properties
IUPAC Name |
3-piperidin-3-yloxypyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHHDOHXVITFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyloxy)piperidine hydrochloride | |
CAS RN |
1220034-50-3 | |
Record name | Pyridine, 3-(3-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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